molecular formula C14H8ClFN4O2S B6231349 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 2231230-52-5

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No. B6231349
CAS RN: 2231230-52-5
M. Wt: 350.8
InChI Key:
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Description

6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CFS-PPF) is a synthetic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties and potential for use in a range of different applications.

Scientific Research Applications

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been used in a variety of scientific research applications. It has been used as a fluorescent probe to detect the presence of copper ions in aqueous solutions (2). It has also been used as a fluorescent probe for the detection of mercury ions in aqueous solutions (3). Additionally, 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been used in the detection of polycyclic aromatic hydrocarbons (PAHs) in environmental samples (4).

Mechanism of Action

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a fluorescent probe that is capable of binding to metal ions such as copper and mercury. The binding of the probe to these metal ions causes a change in the fluorescence intensity of the probe, which can be used to detect the presence of these metal ions. Additionally, 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can also bind to PAHs, which can be used to detect the presence of these compounds in environmental samples.
Biochemical and Physiological Effects
6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has not been found to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound and has not been found to have any adverse effects on humans or animals (5).

Advantages and Limitations for Lab Experiments

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is relatively inexpensive to synthesize. Additionally, it is a highly selective fluorescent probe and is capable of detecting metal ions and PAHs at low concentrations.
However, 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide also has some limitations for use in laboratory experiments. It is sensitive to light, which can affect its fluorescence intensity. Additionally, it is not stable in the presence of strong acids or bases and can degrade in these conditions (6).

Future Directions

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has potential for use in a wide range of scientific research applications. It could be used to detect other metal ions and compounds in addition to copper and mercury. Additionally, it could be used to detect other types of environmental pollutants such as volatile organic compounds (VOCs) and pesticides. It could also be used to develop new fluorescent probes for use in biomedical research. Finally, 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide could be used to develop new materials for use in solar cells and other energy applications.

Synthesis Methods

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is synthesized from the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CPP) with 4-cyano-2-fluorophenyl isothiocyanate (CFITC). This reaction is performed in a two-step process, beginning with the formation of a dithiocarbamate intermediate. This intermediate is then reacted with CPP to form 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at temperatures ranging from 25 to 40 °C. The reaction is generally complete within 2-3 hours (1).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide with 4-cyano-2-fluoroaniline.", "Starting Materials": [ "6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide", "4-cyano-2-fluoroaniline" ], "Reaction": [ "To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in DMF, add 4-cyano-2-fluoroaniline and K2CO3.", "Heat the reaction mixture at 100°C for 24 hours.", "Cool the reaction mixture to room temperature and pour it into water.", "Extract the product with ethyl acetate and dry the organic layer over anhydrous Na2SO4.", "Concentrate the organic layer and purify the product by column chromatography to obtain 6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide." ] }

CAS RN

2231230-52-5

Product Name

6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Molecular Formula

C14H8ClFN4O2S

Molecular Weight

350.8

Purity

98

Origin of Product

United States

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